1,2-Epoxy-4-(epoxyethyl)benzene
Description
Properties
CAS No. |
13484-13-4 |
|---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C8H6O2/c1-2-6-7(10-6)3-5(1)8-4-9-8/h1-3,8H,4H2 |
InChI Key |
ASZDXZKUBDYMPZ-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2=CC3=C(O3)C=C2 |
Canonical SMILES |
C1C(O1)C2=CC3=C(O3)C=C2 |
Origin of Product |
United States |
Mechanistic Investigations of 1,2 Epoxy 4 Epoxyethyl Benzene Reactivity
Ring-Opening Reactions of the Benzene-Fused Epoxide Moiety
The benzene-fused epoxide, also known as a benzene (B151609) oxide, is a key structural feature of 1,2-Epoxy-4-(epoxyethyl)benzene. Its reactivity is governed by the interplay of aromaticity, ring strain, and the electronic effects of the epoxyethyl substituent.
Nucleophilic Ring Opening Pathways
The benzene oxide ring is susceptible to attack by various nucleophiles. nih.gov In neutral or basic conditions, the reaction generally proceeds via an SN2 mechanism. jsynthchem.com Strong nucleophiles can attack one of the carbon atoms of the epoxide, leading to the opening of the three-membered ring. youtube.comkhanacademy.org The considerable ring strain of approximately 13 kcal/mol in epoxides helps to drive this reaction forward, even though alkoxides are typically poor leaving groups. masterorganicchemistry.com A wide array of basic nucleophiles, including amines, hydrides, Grignard reagents, and acetylide anions, can participate in these ring-opening reactions. libretexts.org
The reaction of benzene oxide with S- and N-nucleophiles has been studied to understand its biological reactivity. nih.gov For instance, reaction with N-acetylcysteine (NAC) yields N-acetyl-S-(6-hydroxycyclohexa-2,4-dien-1-yl)cysteine, which can be dehydrated to phenylmercapturic acid. nih.gov Similarly, reactions with purine (B94841) nucleosides result in the formation of primary adducts that can be hydrolyzed to phenyl purines. nih.gov However, the reactivity of benzene oxide with nucleophilic sites in DNA is observed to be very low. nih.gov
The general mechanism for nucleophilic ring-opening under basic or neutral conditions involves the direct attack of the nucleophile on the epoxide ring, followed by protonation of the resulting alkoxide. jsynthchem.commasterorganicchemistry.com
Electrophilic Activation and Rearrangements
Under acidic conditions, the epoxide oxygen can be protonated, which activates the ring towards nucleophilic attack. libretexts.org This protonation makes the epoxide more electrophilic and facilitates ring-opening even by weak nucleophiles like water or alcohols. jsynthchem.comlibretexts.org The mechanism of acid-catalyzed ring-opening can have significant SN1 character, where the protonated epoxide opens to form a carbocation-like intermediate. youtube.com This intermediate is then attacked by the nucleophile. youtube.com
Acid-catalyzed rearrangements are also a prominent feature of epoxide chemistry. dntb.gov.ua The Meinwald rearrangement, for example, involves the isomerization of epoxides to carbonyl compounds. dntb.gov.uasemanticscholar.org In the context of complex polycyclic aromatic systems, cationic intermediates generated from epoxides can undergo a variety of transformations, including transannular aryl migrations and Friedel-Crafts cyclizations. semanticscholar.org Lewis acids like boron trifluoride (BF₃) are often employed to catalyze these rearrangements. core.ac.uk
Regioselectivity and Stereoselectivity in Ring Opening
The regioselectivity of the ring-opening of the benzene-fused epoxide depends on the reaction conditions. In basic or neutral media, where the reaction follows an SN2 pathway, the nucleophile preferentially attacks the less sterically hindered carbon atom. youtube.commasterorganicchemistry.comyoutube.com
Conversely, under acidic conditions, the regioselectivity is governed by electronic factors. youtube.com The nucleophile tends to attack the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state leading to the carbocation-like intermediate. libretexts.orgyoutube.comyoutube.com
Stereochemically, nucleophilic ring-opening of epoxides typically proceeds with inversion of configuration at the carbon atom that is attacked. masterorganicchemistry.com This is a hallmark of the SN2 mechanism. libretexts.orgyoutube.com Therefore, the stereochemistry of the starting epoxide will dictate the stereochemistry of the product. khanacademy.org
Reactivity of the Pendant Epoxyethyl Group
The pendant epoxyethyl group in this compound is an aliphatic epoxide, and its reactivity can be compared to that of similar structures, such as styrene (B11656) oxide.
Comparative Analysis with (Epoxyethyl)benzene (Styrene Oxide) Reactivity
(Epoxyethyl)benzene, commonly known as styrene oxide, is a well-studied epoxide derived from styrene. wikipedia.orgsigmaaldrich.comacgih.org Like the pendant epoxyethyl group, it possesses a phenyl-substituted epoxide ring. The reactivity of styrene oxide is characterized by its susceptibility to both acid- and base-catalyzed ring-opening reactions. wikipedia.org
Under acidic conditions, hydrolysis of styrene oxide proceeds via a benzylic cation to form phenylethylene glycol. wikipedia.org In the presence of insufficient water, it can isomerize to phenylacetaldehyde. wikipedia.org The ring-opening of styrene oxide with various nucleophiles has been extensively investigated. rsc.org For instance, tungsten-catalyzed ring-opening reactions of styrene oxide occur at the more substituted benzylic position. nih.gov
The presence of the benzene ring significantly influences the reactivity of the adjacent epoxide. The benzylic carbon can better stabilize a positive charge, making it the preferred site of nucleophilic attack under acidic conditions. wikipedia.org
The following table provides a summary of the products obtained from the ring-opening of styrene oxide under different conditions:
| Reagent/Condition | Product(s) | Reference |
| Acidic water | Phenylethylene glycol | wikipedia.org |
| Acid, insufficient water | Phenylacetaldehyde | wikipedia.org |
| Hydrogenation | Phenethyl alcohol | wikipedia.org |
| Amines/Alcohols (W-catalyzed) | Attack at the more substituted site | nih.gov |
Interplay Between Aromatic and Aliphatic Epoxide Reactivity
The presence of both an aromatic and an aliphatic epoxide in this compound introduces a competitive element to its reactivity. The relative reactivity of the two rings will depend on the specific reaction conditions and the nature of the nucleophile or electrophile.
In general, aromatic epoxides (benzene oxides) are less stable and more reactive than their aliphatic counterparts due to the loss of aromaticity. However, the pendant epoxyethyl group is activated by its proximity to the benzene ring, making it more reactive than a simple aliphatic epoxide.
Electrophilic Aromatic Substitution on the Benzene Ring of this compound
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgkhanacademy.org The rate and regioselectivity of this substitution are profoundly influenced by the electronic properties of the substituents already present on the ring. libretexts.org In the case of this compound, the benzene ring is substituted with two groups: a 1,2-epoxy group (forming an oxirane fused to the aromatic ring, also known as a benzene oxide) and a 4-(epoxyethyl) group (an oxiranylmethyl group).
The directing effect of these substituents—that is, whether they direct incoming electrophiles to the ortho, meta, or para positions—depends on their ability to donate or withdraw electron density from the ring through inductive and resonance effects. wikipedia.orgorganicchemistrytutor.com
Given that both substituents are ortho, para-directors, the positions for electrophilic attack are C3, C5, and C6 relative to the 1,2-epoxy group. Steric hindrance from the bulky epoxyethyl group at C4 would likely disfavor substitution at the adjacent C3 and C5 positions. Therefore, the most probable position for electrophilic attack would be C6, which is para to the epoxyethyl group and ortho to the 1,2-epoxy group.
Table 1: Predicted Directing Effects of Substituents on this compound
| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Influence |
| 1,2-Epoxy (Benzene Oxide) | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para-directing |
| 4-(Epoxyethyl) | +I (Donating) / Weak -I | None | Weakly Activating/Deactivating | ortho, para-directing |
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in organic chemistry, including the electrophilic aromatic substitution of this compound. These methods allow for the detailed examination of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. researchgate.netarxiv.org
Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, with a particular focus on locating and characterizing transition states (TS). arxiv.org The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy and, consequently, its rate.
For the electrophilic aromatic substitution of this compound, methods like Density Functional Theory (DFT) or high-level ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) would be employed. arxiv.org The process involves:
Modeling Reactants and Products: The geometries of the reactant (this compound and the electrophile) and the potential products are optimized to find their lowest energy structures.
Locating the Transition State: Specialized algorithms are used to search for the saddle point on the potential energy surface that corresponds to the transition state of the sigma complex (arenium ion) formation.
Frequency Analysis: A frequency calculation is performed on the located TS structure. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. chemrxiv.org
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier for the reaction. By calculating the barriers for attack at different positions on the ring (e.g., C3, C5, C6), the regioselectivity can be predicted, as the pathway with the lowest activation energy will be the most favorable.
Table 2: Typical Quantum Chemical Calculation Workflow for EAS Transition States
| Step | Description | Key Output |
| 1. Geometry Optimization | Calculation of the minimum energy structures of reactants, intermediates, and products. | Optimized molecular geometries and their electronic energies. |
| 2. Transition State Search | Identification of the saddle point on the potential energy surface connecting reactants and intermediates. | Geometry of the transition state. |
| 3. Frequency Calculation | Calculation of vibrational frequencies to characterize stationary points. | Confirmation of TS (one imaginary frequency) and zero-point vibrational energies. |
| 4. IRC Calculation | Intrinsic Reaction Coordinate (IRC) calculations to confirm the TS connects the desired reactant and product states. chemrxiv.org | The minimum energy reaction pathway. |
| 5. Energy Calculation | Determination of the energy difference between the TS and reactants. | Activation Energy (ΔG‡ or ΔE‡). |
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamics, stability, and solvation of reactive intermediates. arxiv.orgnih.gov For the EAS of this compound, MD simulations would focus on the behavior of the arenium ion (sigma complex) intermediate.
Reactive force fields (RFFs), such as ReaxFF or the Reactive Interface Force Field (IFF-R), are particularly suited for this purpose as they can model the formation and breaking of chemical bonds during a simulation. researchgate.netarxiv.org An MD simulation of the reactive intermediate would involve:
System Setup: A simulation box is created containing the arenium ion intermediate, the counter-ion, and explicit solvent molecules to mimic the reaction environment.
Force Field Parameterization: A suitable reactive force field is chosen and parameterized to accurately describe the interactions between all atoms in the system.
Simulation Run: The system's evolution is simulated over time (from picoseconds to nanoseconds) by solving Newton's equations of motion for each atom. This generates a trajectory of atomic positions and velocities.
Analysis: The trajectory is analyzed to understand the structural stability of the carbocation intermediate. This includes examining bond lengths, angles, charge distribution, and interactions with the solvent. The simulation can reveal the lifetime of the intermediate and the dynamics of the subsequent proton loss step that restores aromaticity.
These simulations are computationally intensive but provide a dynamic picture of the reaction, complementing the static energy information obtained from quantum chemical calculations.
Polymerization Science and Applications of 1,2 Epoxy 4 Epoxyethyl Benzene
Ring-Opening Polymerization (ROP) of 1,2-Epoxy-4-(epoxyethyl)benzene
The strained three-membered rings of the epoxide groups in this compound make it highly susceptible to ring-opening polymerization (ROP). nih.gov This process can be initiated through various mechanisms, leading to the formation of polyethers. The high ring strain, estimated to be around 115 kJ·mol⁻¹, is a significant driving force for the polymerization of epoxides. nih.govmdpi.com
Cationic ring-opening polymerization (CROP) of epoxides is a common method for producing polyethers. The reaction is typically initiated by Lewis acids or photoacid generators. mdpi.comresearchgate.net In the case of this compound, the polymerization can be initiated by a cationic species that attacks one of the oxygen atoms of the epoxide rings. This initial reaction forms an oxonium ion, which then propagates by reacting with other monomer units. The process can proceed via either an S"N"1 or S"N"2 mechanism, influencing the structure of the resulting polymer. researchgate.net The choice of initiator and reaction conditions can significantly impact the polymerization kinetics and the final polymer properties.
Anionic ring-opening polymerization (AROP) provides another route to polymerize this compound. This method often utilizes strong bases or nucleophiles as initiators, such as alkoxides or hydroxides. youtube.com The initiator attacks one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of an alkoxide propagating species. youtube.comnih.gov This "living" polymerization process can allow for good control over the molecular weight and architecture of the resulting polyether. nih.gov
Coordination polymerization, employing catalysts such as metal complexes, can also be used. These catalysts can offer enhanced control over the stereochemistry of the polymerization, potentially leading to polymers with specific tacticities.
The polymerization of epoxides is generally characterized by first-order kinetics with respect to the monomer concentration. rsc.org The rate of polymerization is influenced by several factors, including the type of initiator, solvent, and temperature. The thermodynamics of ROP are largely driven by the relief of ring strain. mdpi.com For most epoxides, the polymerization is enthalpically favorable due to the high ring strain energy. mdpi.com However, the entropy of polymerization is typically negative, as the monomer molecules become ordered into a polymer chain. This means that there is a ceiling temperature above which polymerization is no longer thermodynamically favorable.
Table 1: Comparison of Polymerization Methods for Epoxides
| Polymerization Method | Initiators | Mechanism Highlights | Key Advantages |
| Cationic ROP | Lewis acids, photoacid generators mdpi.comresearchgate.net | Formation of oxonium ion propagating species. researchgate.net | Fast reaction rates. |
| Anionic ROP | Strong bases (e.g., alkoxides, hydroxides) youtube.com | Nucleophilic attack on the epoxide ring, forming an alkoxide propagating species. nih.gov | Good control over molecular weight and architecture ("living" polymerization). nih.gov |
| Coordination ROP | Metal complexes | Potential for stereochemical control. | Control over polymer tacticity. |
Cross-linking Chemistry and Network Formation
The presence of two epoxide groups on this compound allows it to act as a cross-linker, leading to the formation of three-dimensional polymer networks. nih.gov When reacted with curing agents, such as multifunctional amines or anhydrides, a dense network structure is formed. nih.gov The curing process involves the ring-opening of the epoxide groups and subsequent reaction with the functional groups of the curing agent. northwestern.edu
The degree of cross-linking can be controlled by the stoichiometry of the monomer and the curing agent, as well as the reaction conditions. nih.gov This, in turn, dictates the mechanical and thermal properties of the final thermoset material. arxiv.org Higher cross-link densities generally lead to increased glass transition temperatures, improved mechanical strength, and enhanced chemical resistance. nih.gov Molecular dynamics simulations are increasingly being used to understand the formation and structure of these complex networks at an atomic level. northwestern.eduresearchgate.net
Copolymerization Strategies Involving this compound
This compound can be copolymerized with other monomers to create materials with a wide range of properties. For instance, it can be copolymerized with other epoxides to tailor the final properties of the resulting polymer. Copolymerization with monomers like carbon dioxide, in the presence of suitable catalysts, can lead to the formation of polycarbonates. researchgate.netresearchgate.net
Furthermore, post-polymerization modification strategies can be employed. For example, polymers containing this monomer can be functionalized through reactions targeting the remaining epoxy groups or other reactive sites introduced during copolymerization. rsc.org This allows for the synthesis of functional polymers with tailored properties for specific applications.
Structural Elucidation of Resultant Polymeric Architectures
A variety of analytical techniques are employed to characterize the structure of polymers derived from this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure and connectivity of the polymer chains. nih.gov Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the polymers. nih.gov
For cross-linked networks, techniques such as dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC) are used to probe the thermomechanical properties and determine the glass transition temperature. nih.gov Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the curing process by observing the disappearance of the epoxide bands.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2 Epoxy 4 Epoxyethyl Benzene
Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural and stereochemical analysis of 1,2-Epoxy-4-(epoxyethyl)benzene.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Anisotropies
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information regarding the chemical environment of each atom within the molecule. The chemical shifts are influenced by the electron density and the anisotropic effects of the benzene (B151609) ring and the epoxide groups.
In ¹H NMR, the protons on the carbon adjacent to the ether-like oxygen of the epoxide rings are expected to appear in the range of 2.5 to 3.5 δ. libretexts.org The protons of the epoxyethyl side chain and the protons on the fused epoxybenzene ring will exhibit distinct chemical shifts due to their different electronic environments. The aromatic protons will resonate further downfield, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing the substitution pattern on the benzene ring.
In ¹³C NMR, the carbon atoms of the epoxide rings typically absorb in the range of 50 to 80 δ. libretexts.org The carbons of the epoxyethyl group and the epoxybenzene moiety will have distinguishable signals. The aromatic carbons will appear in the downfield region, generally between 120 and 150 ppm. Computational studies, such as those using the B3LYP method with 6-311++G(**) and cc-pVTZ basis sets, can aid in the precise assignment of these chemical shifts. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 | 120 - 150 |
| Epoxide Protons | 2.5 - 3.5 | 50 - 80 |
Note: These are general predicted ranges and actual values may vary based on solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HETCOR) in Complex Systems
For a molecule with the complexity of this compound, one-dimensional NMR spectra can be crowded and difficult to interpret definitively. Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignments.
COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies proton-proton (¹H-¹H) couplings. researchgate.net It would be instrumental in establishing the connectivity of protons within the epoxyethyl side chain and in delineating the coupling network of the aromatic protons.
HETCOR (Heteronuclear Correlation): This technique correlates the chemical shifts of directly bonded carbon and proton atoms (¹³C-¹H). researchgate.net HETCOR is crucial for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa, providing a definitive link between the two spectra. researchgate.net
These 2D NMR experiments provide a detailed connectivity map of the molecule, confirming the structural assignment of this compound. researchgate.net
Stereochemical Analysis via Chiral NMR Auxiliary Reagents
Given the presence of stereocenters in both epoxide rings, determining the stereochemistry of this compound is critical. Chiral NMR auxiliary reagents are employed to differentiate between enantiomers. wikipedia.org These reagents are chiral molecules that react with the substrate to form diastereomers. Since diastereomers have different physical properties, their NMR spectra will differ, allowing for the determination of the enantiomeric composition of the original sample. The auxiliary is typically chosen to have prominent NMR signals that are well-separated for the two diastereomeric adducts.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.
The characteristic vibrational modes of the epoxide rings are of particular interest. The epoxy ring breathing mode, a symmetric stretching vibration, typically appears in the Raman spectrum around 1250 cm⁻¹. researchgate.net The asymmetric ring stretching and CH₂ scissoring vibrations of the epoxy group are also key identifying features. spectroscopyonline.com
FT-IR spectroscopy is particularly sensitive to polar functional groups. The C-O stretching vibrations of the ether linkages within the epoxide rings are expected to produce strong absorptions in the region of 1250-1050 cm⁻¹. mdpi.comresearchgate.net The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Epoxide Ring | Ring Breathing | ~1250 | Raman |
| Epoxide Ring | Asymmetric C-O Stretch | 1250 - 1050 | FT-IR |
| Aromatic Ring | C-H Stretch | >3000 | FT-IR, Raman |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | FT-IR, Raman |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of C₈H₆O₂ is 134 g/mol . nih.gov
Chemical ionization (CI) is a soft ionization technique that is particularly useful for determining the molecular weight of epoxides, as it often produces a prominent quasi-molecular ion, (M+1)⁺. researchgate.net This helps to confirm the molecular formula of the compound.
Electron impact (EI) ionization, a higher-energy method, leads to characteristic fragmentation patterns. The fragmentation of the molecular ion can provide valuable clues about the structure. For this compound, fragmentation would likely involve the opening of the epoxide rings and cleavage of the epoxyethyl side chain. Analysis of the resulting fragment ions in the mass spectrum can help to piece together the original molecular structure. The EPA/NIH Mass Spectral Data Base is a valuable resource for comparing fragmentation patterns. govinfo.gov
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating its potential isomers.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds. For the separation of isomers, specialized chiral stationary phases can be employed to resolve enantiomers. researchgate.net Alternatively, derivatization with a chiral reagent can produce diastereomers that are separable on a standard achiral column.
Gas Chromatography (GC) is suitable for the analysis of volatile compounds. Given the potential for thermal lability of epoxides, care must be taken in selecting the appropriate injection port and column temperatures. Capillary columns with various stationary phases can be used to separate isomers based on differences in their boiling points and interactions with the stationary phase. nist.gov Micellar electrokinetic chromatography has also been shown to be effective for the separation of isomeric epoxy fatty acids and could potentially be adapted for this compound. nih.gov
The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. The use of co-pillar[4+1]arene-based stationary phases has shown promise in the separation of xylene isomers and could be explored for similar aromatic compounds. ntu.ac.uk
Theoretical and Computational Chemistry of 1,2 Epoxy 4 Epoxyethyl Benzene
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netaps.org It is a widely used approach for calculating the properties of molecules and materials. researchgate.net For 1,2-Epoxy-4-(epoxyethyl)benzene, DFT can be employed to determine its optimized geometry, electronic properties, and predict its reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. pku.edu.cn A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. pku.edu.cn
For this compound, a DFT calculation would reveal the energies and spatial distributions of its HOMO and LUMO. The HOMO is expected to be localized on the electron-rich regions of the molecule, likely the oxygen atoms of the epoxide rings and the π-system of the benzene (B151609) ring. The LUMO would be distributed over the areas most susceptible to nucleophilic attack. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) | Description |
| HOMO Energy | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO. |
Note: Specific values for this compound are not available in the searched literature. This table illustrates the type of data that would be generated from a DFT calculation.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded. uni-muenchen.dewalisongo.ac.id Red colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors represent areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netwalisongo.ac.id Green and yellow areas represent regions of neutral potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the two epoxide rings, highlighting them as sites for electrophilic attack. The benzene ring would exhibit a complex potential distribution due to its π-electron system. The hydrogen atoms would show positive potential (blue). This visualization provides a clear and intuitive guide to the molecule's reactive sites. mdpi.com
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to study the conformational landscape and dynamic behavior of molecules. mdpi.comnih.gov MM methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the identification of stable conformations. researchgate.net
MD simulations, on the other hand, simulate the motion of atoms and molecules over time by solving Newton's equations of motion. nih.govresearchgate.net This provides insights into the flexibility of the molecule, its conformational changes, and its interactions with its environment. mdpi.com
Thermochemical Properties and Strain Energy Calculations
Thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, can be calculated using computational methods. These properties are crucial for understanding the stability and thermodynamics of chemical reactions involving this compound.
Epoxide rings are known to possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle. This strain energy contributes to their high reactivity, particularly in ring-opening reactions. Computational methods can be used to quantify this strain energy. By comparing the calculated energy of the cyclic epoxide with that of a suitable acyclic reference compound, the strain energy can be estimated. This information is vital for predicting the feasibility and energetics of reactions involving the opening of the epoxide rings in this compound.
Environmental Transformation and Degradation Pathways of Epoxide Containing Aromatics
Atmospheric Oxidation Mechanisms
The primary degradation route for volatile organic compounds (VOCs) in the troposphere is through oxidation, initiated predominantly by hydroxyl (OH) radicals during the day. copernicus.org The gas-phase reactions of epoxides with other atmospheric oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃) are generally much slower and thus less significant. copernicus.org
The reaction with OH radicals is considered the main atmospheric sink for epoxides. copernicus.org This process typically involves the abstraction of a hydrogen atom from a C-H bond on either the epoxy ring or an associated alkyl chain, leading to the formation of a radical intermediate that undergoes further reactions. copernicus.orgrsc.org Theoretical studies on the oxidation of 1,2-epoxybutane (B156178) suggest that H-abstraction from the C-H bonds adjacent (in the β-position) to the epoxy ring is a dominant pathway. copernicus.org For 1,2-Epoxy-4-(epoxyethyl)benzene, this implies that OH radicals could attack the C-H bonds on both the benzene (B151609) oxide and the epoxyethyl groups.
Kinetic data for the gas-phase reactions of various epoxides with OH radicals have been determined experimentally, providing insight into their atmospheric lifetimes. While no specific rate constant for this compound is available, data for analogous compounds illustrate the range of reactivity. The atmospheric lifetime (τ) can be estimated from the rate coefficient (k_OH) and the average atmospheric concentration of OH radicals. copernicus.org
Table 1: Rate Coefficients and Estimated Atmospheric Lifetimes for the Reaction of Various Epoxides with OH Radicals at 298 K This table presents data for analogous compounds to infer the potential atmospheric reactivity of this compound.
| Compound | k_OH (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τ) | Reference |
|---|---|---|---|
| Cyclohexene oxide (CHO) | (5.93 ± 1.13) × 10⁻¹² | ~1.9 days | copernicus.orgcopernicus.org |
| 1,2-Epoxyhexane (EHX) | (5.77 ± 0.83) × 10⁻¹² | ~2.0 days | copernicus.orgcopernicus.org |
| 1,2-Epoxybutane (12EB) | (1.98 ± 0.29) × 10⁻¹² | ~5.8 days | copernicus.orgcopernicus.org |
| cis-2,3-Epoxybutane (cEB) | (1.50 ± 0.28) × 10⁻¹² | ~7.7 days | copernicus.orgcopernicus.org |
| trans-2,3-Epoxybutane (tEB) | (1.81 ± 0.33) × 10⁻¹² | ~6.4 days | copernicus.orgcopernicus.org |
Lifetime calculated using the formula τ = 1 / (k_OH * [OH]), with a global average [OH] of 1.13 × 10⁶ radicals cm⁻³. copernicus.org
Furthermore, aromatic epoxides are known intermediates in the atmospheric oxidation of their parent aromatic hydrocarbons. For instance, the oxidation of benzene and 1,2,4-trimethylbenzene (B165218) proceeds via OH addition to the aromatic ring, forming adducts that can cyclize and react with O₂ to form bicyclic radicals. researchgate.netrsc.orgnih.gov These intermediates can then form epoxy-containing products upon ring-opening or further cyclization. rsc.orgnih.gov This suggests a dynamic interplay where aromatic compounds can be sources of atmospheric epoxides, which are then subject to their own degradation pathways.
Biodegradation and Biotransformation Pathways
The biodegradation of aromatic compounds is a critical environmental process carried out by a diverse range of microorganisms. nih.gov For this compound, the most relevant model for biodegradation is its precursor, styrene (B11656). Microbes capable of using styrene as a sole carbon and energy source have been extensively studied. nih.govoup.com
Two primary aerobic degradation pathways for styrene have been identified:
Side-Chain Oxidation : This is the most common pathway, where the vinyl group is oxidized first. oup.com It proceeds through the formation of styrene oxide as a key intermediate.
Direct Aromatic Ring Cleavage : A less common pathway involves the initial enzymatic attack on the benzene ring itself. oup.comnih.gov
Given that this compound is a diepoxide of styrene, its biodegradation would likely proceed via enzymatic systems that recognize and transform epoxide functionalities. The side-chain oxidation pathway for styrene is particularly instructive.
Table 2: Key Enzymatic Steps in the Aerobic Side-Chain Biodegradation of Styrene This pathway for styrene provides a model for the potential biotransformation of its diepoxide derivative, this compound.
| Step | Substrate | Enzyme | Product | Reference |
|---|---|---|---|---|
| 1 | Styrene | Styrene Monooxygenase (SMO) | Styrene oxide | oup.comnih.gov |
| 2 | Styrene oxide | Styrene Oxide Isomerase (SOI) | Phenylacetaldehyde | oup.comnih.gov |
| 3 | Phenylacetaldehyde | Phenylacetaldehyde Dehydrogenase (PAD) | Phenylacetic acid | oup.com |
Following this model, microorganisms would likely need to process both epoxide rings of this compound. This could involve enzymes analogous to styrene oxide isomerase or epoxide hydrolases, which open the epoxide rings to form diols. These diols could then be further metabolized, leading to the cleavage of the aromatic ring.
Another relevant bacterial strategy is the degradation of aromatic compounds via epoxy coenzyme A (CoA) thioester intermediates. researchgate.netnih.govnih.gov In this aerobic pathway, compounds like benzoate (B1203000) and phenylacetate (B1230308) are first converted to their CoA thioesters. The aromatic ring of the CoA-thioester is then epoxidized by a multicomponent monooxygenase, followed by a hydrolytic cleavage of the epoxide ring, which destabilizes the aromatic system and leads to its breakdown. nih.govnih.gov While this pathway is mechanistically distinct from the direct degradation of a pre-formed epoxide, it highlights the central role of epoxidation in bacterial strategies for catabolizing recalcitrant aromatic rings.
Photochemical Degradation Studies
Photochemical degradation involves the absorption of light by a molecule, leading to its transformation or breakdown. This can occur through direct photolysis or via indirect, photosensitized reactions. For many epoxides, direct photolysis in the atmosphere is considered a minor loss process compared to oxidation by OH radicals. rsc.org However, photochemical reactions can be significant in other environmental compartments, such as surface waters or on surfaces.
The photochemistry of styrene oxide, the mono-epoxide analog of this compound, has been studied in solution. Upon UV irradiation (e.g., at 254 nm), the primary photochemical event is the cleavage of the benzylic carbon-oxygen bond of the oxirane ring. scirp.orgscirp.org This homolytic cleavage generates a 1,3-diradical intermediate. This highly reactive species can then undergo several subsequent reactions, leading to a variety of products. scirp.orgscirp.org
Table 3: Primary Photochemical Reaction Products of Styrene Oxide in Solution The photochemistry of styrene oxide serves as a model for predicting the potential photochemical fate of this compound.
| Product | Formation Pathway from 1,3-Diradical Intermediate | Reference |
|---|---|---|
| Phenylacetaldehyde | Hydrogen migration | scirp.orgscirp.org |
| Toluene | Formation of benzyl (B1604629) radicals followed by hydrogen abstraction | scirp.orgscirp.org |
| Bibenzyl | Dimerization of benzyl radicals | scirp.orgscirp.org |
In addition to direct photolysis, photocatalytic oxidation represents another important degradation pathway. Studies have shown that styrene can be oxidized in the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV irradiation. researchgate.netresearchgate.net These reactions generate highly reactive oxygen species, including OH radicals, which then attack the styrene molecule. researchgate.net The products of these reactions often include benzaldehyde (B42025) and styrene oxide, indicating that photocatalysis can both form and degrade epoxides. researchgate.net The efficiency and product selectivity of these reactions can be influenced by factors such as pH and the presence of other oxidants like hydrogen peroxide (H₂O₂). researchgate.net
The photodegradation of cured epoxy resins also provides insights, showing that UV radiation can cause chain scission and oxidation, often initiated by the abstraction of hydrogen atoms from the polymer backbone, leading to the formation of hydroperoxides and subsequent degradation products. nsf.govcnrs.fr This highlights the general susceptibility of the epoxy-aromatic chemical structure to UV-induced degradation.
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are recommended for characterizing 1,2-Epoxy-4-(epoxyethyl)benzene, and how are data interpreted?
- Methodology : A combination of FTIR, FT-Raman, and NMR (¹H, ¹³C) spectroscopy is essential for structural elucidation. For instance, FTIR identifies epoxy group vibrations (~1250–850 cm⁻¹), while NMR resolves electronic environments of protons and carbons. Quantum chemical calculations (e.g., density functional theory) validate experimental spectra by simulating vibrational frequencies and electronic properties. Discrepancies between computed and observed data can highlight conformational dynamics or experimental artifacts .
- Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| FTIR | Epoxy C-O-C asymmetric stretch at 950 cm⁻¹ | |
| ¹³C NMR | Chemical shifts at 45–55 ppm (epoxy carbons) |
Q. How is this compound synthesized, and what purity controls are critical?
- Methodology : While direct synthesis protocols are not detailed in the provided evidence, analogous epoxidation strategies (e.g., peroxide-mediated oxidation of alkenes) can be inferred. Purity is ensured via chromatography (HPLC or GC-MS) and validated by spectral consistency. For example, impurities in epoxides often arise from incomplete oxidation or side reactions, detectable as minor peaks in chromatograms .
Advanced Research Questions
Q. How do solvent polarity and photochemical conditions influence the reactivity of this compound?
- Methodology : Solvent effects are tested by comparing reaction rates in polar (e.g., (1,2-epoxyethyl)benzene) vs. nonpolar media using kinetic studies. Photochemical behavior is assessed by irradiating samples at specific wavelengths (via optical filters) and monitoring products via FTIR or mass spectrometry. For example, polar solvents stabilize transition states in ring-opening reactions, while UV light accelerates epoxy cleavage .
Q. How can computational models resolve contradictions between experimental and theoretical data for this compound?
- Methodology : Discrepancies in spectral or reactivity data are addressed by refining computational parameters (e.g., basis sets, solvation models) or exploring multiple conformers. For instance, mismatched NMR shifts may arise from neglecting solvent effects in simulations. Hybrid QM/MM (quantum mechanics/molecular mechanics) approaches improve accuracy by incorporating environmental interactions .
Q. What experimental designs mitigate thermal degradation during studies of this compound?
- Methodology : Thermal stability is evaluated via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). Degradation pathways are minimized by conducting reactions under inert atmospheres (N₂/Ar) and using stabilizers (e.g., radical inhibitors). Safety protocols, such as localized exhaust systems and thermal monitoring, are critical for high-temperature studies .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound in cross-linking reactions?
- Methodology : Contradictions often stem from unaccounted variables (e.g., trace moisture, catalyst residues). Systematic replication under controlled conditions (e.g., anhydrous solvents, purified reagents) isolates contributing factors. Statistical tools (e.g., ANOVA) quantify variability, while spectroscopic tracking identifies intermediate species that alter reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
